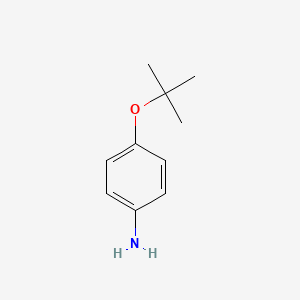

4-Tert-butoxyaniline

説明

Significance of Aniline (B41778) Derivatives in Organic Synthesis and Medicinal Chemistry

Aniline, the simplest aromatic amine, and its substituted derivatives are fundamental building blocks in modern chemistry. wikipedia.org These compounds are ubiquitous structural motifs found in a vast array of pharmaceuticals, functional organic materials, and dyes. acs.org The versatility of the aniline scaffold stems from the reactivity of the amino group and the aromatic ring, which allows for a wide range of chemical transformations. wikipedia.org In organic synthesis, aniline derivatives are crucial starting materials and intermediates for constructing more complex molecules. researchgate.net Their importance is underscored by the continuous development of novel and efficient methods for their synthesis and functionalization. researchgate.net

In medicinal chemistry, the aniline moiety is a well-established pharmacophore present in numerous therapeutic agents. ontosight.ai Researchers have explored aniline derivatives for a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai The specific substitution pattern on the aniline ring can significantly influence a compound's interaction with biological targets, making substituted anilines a key area of focus in drug discovery and development. eurekaselect.com The development of palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, has further expanded the ability to synthesize complex arylamines, cementing their central role in the creation of new medicines. organic-chemistry.org

Overview of Aryl Ether Amine Compounds in Advanced Materials and Biological Systems

Aryl ether amines, a class of compounds characterized by an amine group and an ether linkage attached to aromatic rings, are prevalent in pharmaceuticals, agrochemicals, and materials science. guidechem.comnih.gov The combination of the flexible ether bond and the reactive amine group within a rigid aromatic framework imparts unique chemical and physical properties. This structure is a valuable motif in designing molecules with specific functions. nih.gov

In the field of advanced materials, aromatic amine compounds containing ether groups are investigated for applications in light-emitting elements and other electro-optical materials. google.comacs.org For instance, derivatives have been incorporated into perylene (B46583) tetracarboxylic diimides (PTCDIs) to create materials for organic thin-film transistors and photovoltaic cells. rroij.com In biological systems, the aryl ether amine scaffold is a key component of many biologically active molecules. The ether linkage can enhance properties like metabolic stability and conformational flexibility, which are critical for a drug candidate's efficacy. The synthesis of these compounds, often achieved through methods like nucleophilic aromatic substitution or cross-coupling reactions, is an active area of research. organic-chemistry.orgresearchgate.net

Scope and Research Trajectories Pertaining to 4-Tert-butoxyaniline

This compound is a specific substituted aniline that serves as a valuable intermediate and research tool in various chemical disciplines. The presence of the bulky tert-butoxy (B1229062) group at the para position provides significant steric hindrance and influences the electronic properties of the aniline ring, which can be exploited in targeted chemical reactions. cymitquimica.com

Current research involving this compound demonstrates its utility as a building block in the synthesis of complex molecules with potential therapeutic applications. A notable research trajectory is its use in the development of kinase inhibitors. For example, it has been used as a key aniline substituent in the synthesis and optimization of 4-anilinoquinolines as potent inhibitors of Cyclin G Associated Kinase (GAK), a target relevant to cancer and viral infection studies. nih.gov In this context, the bulky 4-tert-butoxy group was found to bind into a specific region of the kinase's active site. nih.gov

Furthermore, this compound is employed in the field of asymmetric catalysis. It serves as a reactant for generating N-aryl imines in situ, which then participate in enantioselective transformations catalyzed by chiral phosphoric acids to produce chiral cycloadducts with high selectivity. thieme-connect.com These applications highlight the role of this compound not just as a simple chemical intermediate, but as a sophisticated tool for probing molecular interactions and constructing stereochemically complex products.

Chemical and Physical Properties of this compound

The fundamental properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 57120-36-2 | a2bchem.comchemicalbook.com |

| Molecular Formula | C₁₀H₁₅NO | a2bchem.comchemicalbook.comnih.gov |

| Molecular Weight | 165.23 g/mol | nih.gov |

| IUPAC Name | 4-[(2-methylpropan-2-yl)oxy]aniline | nih.gov |

| Melting Point | 73-74 °C | chemicalbook.com |

| Appearance | Solid |

Research Applications of this compound

The compound is utilized in various synthetic procedures, as detailed in published research.

| Application Area | Reaction Type | Description | Resulting Product Class | Source |

| Medicinal Chemistry | Kinase Inhibitor Synthesis | Used as a nucleophilic aniline in substitution reactions with 4-chloroquinolines to probe the active site of kinases. | 4-Anilinoquinoline derivatives | nih.gov |

| Asymmetric Catalysis | In situ Imine Formation / Cycloaddition | Reacted with aldehydes to form N-aryl imines, which then undergo enantioselective [4+2] cycloaddition catalyzed by a chiral phosphoric acid. | Chiral Tetrahydroquinolines | thieme-connect.com |

| Materials Science | Perylene Diimide Synthesis | Condensed with perylene tetracarboxylic dianhydride in molten imidazole (B134444) to create a functionalized dye. | N,N'-Bis(4-butoxyphenyl)perylene-3,4,9,10-tetracarboxylic diimide | rroij.com |

| Organic Synthesis | Azo Compound Formation | Used as a starting reagent for diazotization followed by coupling with phenols to create novel azo compounds. | Azo Dyes | mdpi.com |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-[(2-methylpropan-2-yl)oxy]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-10(2,3)12-9-6-4-8(11)5-7-9/h4-7H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJLJXOXRYXXBOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80457179 | |

| Record name | 4-TERT-BUTOXYANILINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80457179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57120-36-2 | |

| Record name | 4-TERT-BUTOXYANILINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80457179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(tert-butoxy)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of 4 Tert Butoxyaniline

Established Synthetic Pathways for Aryl Alkoxy Anilines

Traditional methods for the synthesis of aryl alkoxy anilines, including 4-tert-butoxyaniline, often rely on nucleophilic aromatic substitution or the etherification of aminophenol precursors.

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNA_r) is a fundamental strategy for the formation of aryl ethers. scientificupdate.com In this approach, an aryl halide or a related substrate with a good leaving group is treated with an alkoxide nucleophile. For the synthesis of aryl alkoxy anilines, this can involve the reaction of a protected aniline (B41778) derivative bearing a leaving group with a tert-butoxide source, or the reaction of an aryl halide with an amino-protecting group with tert-butoxide, followed by deprotection. The reaction is typically facilitated by the presence of electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the intermediate Meisenheimer complex. scientificupdate.com However, direct S_NAr reactions on unactivated aryl halides often require harsh conditions, such as high temperatures and the use of polar aprotic solvents. scientificupdate.com

A notable example involves the synthesis of 4-(tert-butoxy)aniline from 1-tert-butoxy-4-chlorobenzene. This transformation can be achieved using a copper-catalyzed amination reaction. chemicalbook.com The process typically employs copper iodide as the catalyst, a suitable ligand, and a base like potassium phosphate (B84403) in a solvent such as DMSO at elevated temperatures. chemicalbook.com

More recent advancements have introduced cation-radical accelerated nucleophilic aromatic substitution (CRA-S_NAr) as a milder, metal-free alternative. nih.gov This method utilizes a potent photoredox catalyst to activate aryl ethers towards substitution with various nucleophiles, including primary amines. nih.gov

Etherification of 4-Aminophenol (B1666318) Derivatives

A more direct and common route to this compound involves the etherification of 4-aminophenol or its derivatives. This method focuses on forming the ether bond by reacting the hydroxyl group of the aminophenol with a tert-butylating agent. A key challenge in this approach is the potential for N-alkylation of the amino group. Therefore, protection of the amine functionality is often a necessary prerequisite.

The synthesis can proceed by first protecting the amino group of 4-aminophenol, for instance, as a carbamate. The resulting N-protected 4-hydroxyphenylcarbamate can then be reacted with a tert-butylating agent, such as isobutylene (B52900) in the presence of an acid catalyst, to form the tert-butyl ether. Subsequent deprotection of the amine yields this compound.

Advanced Synthetic Strategies Utilizing this compound

This compound serves as a crucial building block in various modern catalytic cross-coupling reactions, enabling the synthesis of more complex molecular architectures.

Buchwald-Hartwig Amination Protocols for Less Nucleophilic Anilines

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. numberanalytics.comwikipedia.org This reaction is particularly valuable for coupling aryl halides or triflates with a wide range of amines, including less nucleophilic anilines like this compound. numberanalytics.com The reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base. numberanalytics.comnrochemistry.com The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results. nrochemistry.com

The general mechanism involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the amine and subsequent deprotonation by the base to form a palladium-amido complex. Reductive elimination from this complex yields the desired arylamine and regenerates the Pd(0) catalyst. nrochemistry.com The development of specialized ligands and pre-catalysts has significantly expanded the scope and efficiency of this transformation. nih.gov

Table 1: Examples of Buchwald-Hartwig Amination Conditions

| Aryl Halide/Triflate | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| Aryl Iodide | Primary Amine | Pd(dba)₂ / BINAP | NaOtBu | Toluene | 80 | Good |

| Aryl Bromide | Secondary Amine | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 100 | Excellent |

Note: This table represents typical conditions and specific results may vary based on the exact substrates and reagents used.

Palladium-Catalyzed Cross-Coupling Reactions

Beyond C-N bond formation, this compound can participate in various other palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for constructing carbon-carbon and carbon-heteroatom bonds. nih.govnobelprize.org

Examples of such reactions include:

Suzuki-Miyaura Coupling: The coupling of an aryl halide derivative of this compound with a boronic acid or ester.

Heck Coupling: The reaction of an aryl halide derivative of this compound with an alkene.

Sonogashira Coupling: The coupling of an aryl halide derivative of this compound with a terminal alkyne.

Negishi Coupling: The reaction of an aryl halide derivative of this compound with an organozinc reagent. nih.gov

These reactions typically proceed under mild conditions and exhibit high functional group tolerance, making them highly versatile. nobelprize.orgsigmaaldrich.com The choice of palladium catalyst and ligand is crucial for achieving high efficiency and selectivity. nih.govsigmaaldrich.com

Nickel-Catalyzed Cross-Coupling Reactions

Nickel-catalyzed cross-coupling reactions have emerged as a cost-effective and powerful alternative to palladium-catalyzed methods. rsc.org Nickel catalysts can often promote transformations that are challenging for palladium, such as the coupling of less reactive aryl chlorides and the activation of C-O bonds. uni-regensburg.dechemrxiv.org

Recent advancements have demonstrated the utility of nickel catalysis in various cross-coupling reactions involving aniline derivatives. chemrxiv.org For instance, nickel-catalyzed amination reactions provide an alternative to the Buchwald-Hartwig reaction. Furthermore, nickel-catalyzed photoredox reactions have been developed for C-O and C-N bond formation, employing tert-butylamine (B42293) as a bifunctional additive that acts as both a base and a ligand. uni-regensburg.de These methods offer mild reaction conditions and broad substrate scope. uni-regensburg.dechemrxiv.org The development of nickel-catalyzed ring-opening cross-coupling of aziridines has also been a significant area of research. sioc-journal.cn

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Aryl alkoxy anilines |

| 4-Aminophenol |

| 1-tert-Butoxy-4-chlorobenzene |

| Copper iodide |

| Potassium phosphate |

| DMSO (Dimethyl sulfoxide) |

| Meisenheimer complex |

| Isobutylene |

| N-protected 4-hydroxyphenylcarbamate |

| Palladium |

| Phosphine ligand |

| Aryl halide |

| Aryl triflate |

| Pd(dba)₂ (Tris(dibenzylideneacetone)dipalladium(0)) |

| BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl) |

| NaOtBu (Sodium tert-butoxide) |

| Toluene |

| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) |

| XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) |

| K₃PO₄ (Potassium phosphate) |

| Dioxane |

| BrettPhos Pd G4 ([(2-Di-tert-butylphosphino-3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl)-2-(2'-amino-1,1'-biphenyl)]palladium(II) methanesulfonate) |

| t-BuOH (tert-Butanol) |

| Boronic acid |

| Alkene |

| Terminal alkyne |

| Organozinc reagent |

| Nickel |

| tert-Butylamine |

Regiospecific Benzene (B151609) Cyclization for Tetrasubstituted Benzene Synthesis

The construction of a tetrasubstituted benzene ring is a key challenge in organic synthesis, requiring precise control over the placement of functional groups. While direct synthesis of this compound via a cyclization reaction is not extensively documented, analogous methodologies for structurally similar compounds provide a strong basis for a plausible synthetic pathway.

One such relevant strategy involves the regiospecific synthesis of 1,2,3,4-tetrasubstituted benzenes from highly functionalized precursors. acs.orgtandfonline.com A notable example is the one-step synthesis of a tetrasubstituted benzene derivative through the treatment of 1-fluoro-4-methoxy-5-carbo-tert-butoxy aniline with tert-butyllithium, followed by reaction with an electrophile. acs.orgtandfonline.com This approach highlights the potential for building up the benzene ring with a high degree of regiochemical control.

Drawing a parallel to this, a hypothetical regiospecific cyclization for a precursor to this compound could involve an electrocyclic ring closure of a highly substituted dienone intermediate. Research has shown that tri- and tetrasubstituted anilines can be formed in high yields through the addition of ketones to vinamidinium salts. acs.orgnih.gov This reaction proceeds through a dienone intermediate which then forms an enamine that undergoes a facile electrocyclic ring closure to yield the aniline with high selectivity. acs.orgnih.gov

A proposed pathway could start with precursors that already contain the tert-butoxy (B1229062) and a masked amino group, which upon cyclization and subsequent functional group manipulation, would yield the target molecule. The key to the regiospecificity of such a reaction lies in the inherent electronic and steric properties of the substituents on the acyclic precursor, which direct the cyclization in a predictable manner.

Table 1: Key Features of Regiospecific Benzene Cyclization for Anilines

| Feature | Description | Research Finding |

| Precursors | Highly substituted acyclic compounds, such as dienones or related structures. | Ketones and vinamidinium salts have been shown to be effective precursors for substituted anilines. acs.orgnih.gov |

| Key Reaction Step | Electrocyclic ring closure of an intermediate. | Enamine intermediates can undergo facile electrocyclic ring closure to form cyclohexadiene structures. acs.orgnih.gov |

| Regiocontrol | The substitution pattern on the acyclic precursor dictates the final substitution on the benzene ring. | High regioselectivity (up to 50:1) has been observed in the synthesis of anilines from dienone intermediates. acs.orgnih.gov |

| Yields | Generally good to excellent. | Yields of up to 98% have been reported for the synthesis of tri- and tetrasubstituted anilines using this methodology. acs.orgnih.gov |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for developing more sustainable and environmentally benign manufacturing processes. This involves a critical evaluation of solvents, catalysts, energy consumption, and waste generation.

Traditional syntheses of anilines and their derivatives often rely on stoichiometric reagents and hazardous solvents. However, modern approaches are increasingly focused on catalytic methods and the use of safer alternatives.

Alternative Solvents:

A significant portion of the environmental impact of a chemical process is associated with solvent use. mdpi.com The search for greener solvents is a key area of research. For aniline synthesis, alternatives to chlorinated and other hazardous organic solvents are being explored. Water is the most desirable green solvent, although its use can be limited by the solubility of organic reactants. mdpi.com Other promising alternatives include bio-derived solvents like cyclopentyl methyl ether (CPME), which is considered an environmentally friendly substitute for ethers like tetrahydrofuran (B95107) (THF) and tert-butyl methyl ether (MTBE).

Catalytic Approaches:

The use of catalysts is a cornerstone of green chemistry as it allows for reactions to proceed with higher efficiency and lower waste generation compared to stoichiometric reagents. In the context of this compound synthesis, several catalytic strategies can be envisioned.

One established method for forming the aniline moiety is through the amination of aryl halides. A copper-catalyzed reaction of 1-tert-butoxy-4-chlorobenzene with ammonia (B1221849) or an ammonia equivalent represents a potential route. chemicalbook.com The use of a catalytic amount of a copper salt and a suitable ligand can drive the reaction efficiently. chemicalbook.com

Furthermore, biocatalysis offers a highly attractive green alternative. Enzymes can operate under mild conditions of temperature and pH, often in aqueous media, and exhibit high selectivity. While a specific biocatalytic route for this compound is not prominently reported, the use of enzymes like transaminases for the amination of corresponding ketones could be a viable and highly green synthetic strategy.

Energy Efficiency and Waste Reduction:

Improving energy efficiency and minimizing waste are central to green chemistry. snu.ac.kr The development of one-pot syntheses or tandem reactions, where multiple transformations occur in a single reaction vessel, can significantly reduce energy consumption and waste from intermediate workup and purification steps. A patent describing the synthesis of a quinolinone derivative from this compound utilizes a two-step, one-pot approach, which aligns with these principles by reducing the number of separate operations. google.com

The concept of atom economy, which measures the efficiency of a reaction in incorporating the atoms of the reactants into the final product, is also a critical consideration. Synthetic routes that proceed via addition reactions or catalytic cycles will generally have a higher atom economy than those involving stoichiometric protecting groups or leaving groups.

Table 2: Application of Green Chemistry Principles to this compound Synthesis

| Green Chemistry Principle | Application in this compound Synthesis | Potential Benefits |

| Use of Safer Solvents | Replacement of hazardous solvents with greener alternatives like water or bio-derived ethers (e.g., CPME). mdpi.com | Reduced environmental impact, improved worker safety. |

| Catalysis | Employing catalytic amounts of metals (e.g., copper) for amination reactions or utilizing biocatalysts (e.g., transaminases). chemicalbook.com | Increased reaction efficiency, reduced waste, milder reaction conditions. |

| Energy Efficiency | Designing one-pot or tandem reaction sequences to minimize heating, cooling, and separation steps. google.com | Lower energy consumption, reduced operational costs. |

| Waste Prevention | Optimizing reactions to maximize yield and selectivity, thereby minimizing the formation of byproducts. snu.ac.kr | Reduced waste treatment costs, improved process sustainability. |

| Atom Economy | Designing synthetic pathways that maximize the incorporation of reactant atoms into the final product. | Increased resource efficiency, less waste generation. |

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable, aligning with the broader goals of modern chemical manufacturing.

Chemical Reactivity and Mechanistic Investigations of 4 Tert Butoxyaniline

Amination Reactions and Derivative Formation

The reactivity of 4-tert-butoxyaniline allows for its use as a building block in the synthesis of a variety of derivatives. The amino group can participate in amination and amidation reactions, while the electron-rich aromatic ring is susceptible to electrophilic substitution.

One common derivatization is the selective bromination of this compound to produce 3-bromo-4-(tert-butoxy)aniline (B13261512). The tert-butoxy (B1229062) group at the 4-position is an electron-donating group, which activates the aromatic ring towards electrophilic substitution. Due to a combination of steric and electronic effects, it directs the bromination primarily to the 3-position. This reaction is typically performed using elemental bromine (Br₂) or N-bromosuccinimide (NBS) in solvents like acetic acid or dichloromethane (B109758) at controlled temperatures (0–25°C) to ensure high regioselectivity and minimize the formation of di-substituted products. The resulting 3-bromo-4-(tert-butoxy)aniline is a versatile intermediate itself, undergoing further substitution reactions where the bromine atom is replaced by other nucleophiles.

Table 1: Summary of Bromination Conditions for this compound

| Preparation Method | Brominating Agent | Solvent | Temperature (°C) | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| Direct Bromination | Elemental bromine (Br₂) | Acetic acid / Dichloromethane | 0–25 | 75–85 | ≥95 | Slow addition is required to prevent dibromination. |

Furthermore, this compound serves as a key amine component in coupling reactions. For instance, it is used in the synthesis of 4-anilinoquinolines and 4-anilinoquinazolines, which are investigated as kinase inhibitors. nih.govsoton.ac.uk In these syntheses, the aniline (B41778) nitrogen acts as a nucleophile, displacing a chlorine atom on the quinoline (B57606) or quinazoline (B50416) core. nih.gov In cases involving less nucleophilic anilines, Buchwald-Hartwig coupling reactions are employed. soton.ac.uk

In another example of its reactivity, this compound reacts with trans-β-aryl methyl acrylate (B77674) in the presence of a catalyst like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to generate a trans-amide intermediate. google.com This intermediate can then undergo further cyclization reactions. google.com

Hydrogenation Studies of the Aromatic Ring

While aromatic rings are generally resistant to catalytic hydrogenation under conditions that reduce typical alkene double bonds, they can be reduced under more forcing conditions. libretexts.org The hydrogenation of the aromatic ring of this compound and its analogues converts the aniline ring into a cyclohexylamine (B46788) derivative.

Studies on related compounds provide strong evidence for this transformation. For example, 4-butoxyaniline (B1265475), a close analogue, undergoes low-pressure hydrogenation in the presence of a rhodium on alumina (B75360) catalyst to yield 4-butoxycyclohexylamine. Similarly, 3-(tert-butoxy)aniline (B1286603) hydrochloride can be reduced to the corresponding cyclohexane (B81311) derivative using a palladium on carbon (Pd/C) catalyst with hydrogen gas. vulcanchem.com To achieve the hydrogenation of an aromatic ring, it is often necessary to use catalysts like platinum or rhodium on carbon, sometimes requiring hydrogen gas at high pressures. libretexts.org These reactions convert aromatic rings into their corresponding cyclohexanes. libretexts.org For example, 4-tert-butylphenol (B1678320) is reduced to 4-tert-butylcyclohexanol (B146172) under such conditions. libretexts.org

Participation in Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation, are highly efficient for building molecular complexity. This compound and its isomers have proven to be valuable components in several such reactions, particularly in asymmetric synthesis.

The aza-Darzens reaction is a method for synthesizing aziridines. The asymmetric variant, catalyzed by chiral Brønsted acids, can produce optically active aziridines. In this context, the choice of the aniline component is critical for achieving high enantioselectivity.

Research has shown that ortho-tert-butoxyaniline is particularly effective in multicomponent asymmetric Brønsted acid-catalyzed aza-Darzens reactions involving aldehydes and alkyl diazoacetates. nih.govresearchgate.net Its use leads to the formation of N-aryl-cis-aziridine carboxylate esters in excellent yields (61–98%) and with high enantiomeric excess (ee), often exceeding 90%. researchgate.netresearchgate.net The reaction's success is dependent on the use of this specific aniline derivative, often at low temperatures (e.g., -60°C), to ensure high performance. researchgate.netmdpi.com A tentative mechanism involves the initial protonation of the imine (formed in situ from the aniline and aldehyde) by the Brønsted acid, which then reacts with the diazoacetate. researchgate.net

In a related study, this compound was used in a three-component reaction with aldehydes and a diazo compound, catalyzed by a chiral phosphoric acid, to afford cycloadducts with excellent enantioselectivities. sakura.ne.jp

Table 2: Selected Results of Asymmetric Aza-Darzens Reaction using a Tert-butoxyaniline Derivative

| Aldehyde | Aniline Derivative | Catalyst | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|

| Various Aromatic/Heterocyclic | ortho-tert-butoxyaniline | Chiral Brønsted Acid | 61-98 | >90 | researchgate.net |

| Benzaldehyde | ortho-tert-butoxyaniline | Chiral Brønsted Acid | 98 | 95 | researchgate.net |

Chiral phosphoric acids (CPAs) are a prominent class of Brønsted acid organocatalysts used in a vast number of enantioselective transformations. beilstein-journals.org These catalysts, typically derived from axially chiral scaffolds like BINOL, operate by activating substrates through a network of hydrogen bonds. sakura.ne.jpmdpi.com The phosphoryl oxygen can act as a Brønsted basic site, while the acidic proton activates an electrophile, enabling a bifunctional activation mode within a defined chiral pocket. sakura.ne.jpmdpi.com

In the context of reactions involving this compound, CPAs are the catalysts of choice for the asymmetric aza-Darzens reactions mentioned previously. researchgate.netmdpi.com The CPA catalyst forms a chiral environment that discriminates between the enantiotopic faces of the imine intermediate. sakura.ne.jp The high enantioselectivities achieved are attributed to a highly organized hydrogen-bonding network between the CPA catalyst, the iminium ion, and the incoming nucleophile within the transition state. beilstein-journals.org The bulky substituents at the 3,3'-positions of the BINOL backbone, combined with the chiral skeleton, create a confined chiral pocket that dictates the stereochemical outcome. mdpi.com

Asymmetric Brønsted Acid-Catalyzed Aza-Darzens Reactions

Reactivity Profiling of the Anilino and Tert-butoxy Moieties

The anilino group (-NH₂) is an activating, ortho-, para-directing group in electrophilic aromatic substitution. Its lone pair of electrons increases the electron density of the aromatic ring. This nucleophilic character is evident in its reactions with quinolines nih.gov and acrylates. google.com The basicity of the nitrogen atom is influenced by the substituents on the ring; electron-donating groups like the tert-butoxy group can modulate this property. rsc.org

The tert-butoxy group (-OC(CH₃)₃) exerts a significant influence through both electronic and steric effects.

Electronic Effect : As an alkoxy group, it is strongly electron-donating through resonance, further activating the aromatic ring to electrophilic attack. This effect also decreases the oxidation potential of the aniline derivative compared to unsubstituted aniline. rsc.org

Steric Effect : The bulkiness of the tert-butyl group is a defining feature. It provides steric shielding, which can direct incoming electrophiles, as seen in the regioselective bromination at the C3 position. This steric hindrance is also crucial in asymmetric catalysis, where the bulky group on the aniline component helps to create a well-defined transition state, leading to high stereoselectivity in reactions like the aza-Darzens synthesis. soton.ac.ukmdpi.com In medicinal chemistry research, this bulky group is noted for its potential to bind into the back cleft of enzyme active sites. nih.govsoton.ac.uk

Under certain conditions, the tert-butoxy group can be cleaved. For example, heating in the presence of anhydrous aluminum trichloride (B1173362) can remove the tert-butyl group, yielding the corresponding phenol (B47542). google.com

Computational Insights into Reaction Mechanisms

Computational studies, particularly using Density Functional Theory (DFT), have become indispensable for elucidating the mechanisms of complex organic reactions, including those involving this compound. These studies provide detailed insights into transition state geometries, reaction pathways, and the origins of stereoselectivity.

In the field of chiral phosphoric acid (CPA) catalysis, computational models have been used to understand how these catalysts achieve high enantioselectivity. mdpi.com DFT calculations on CPA-catalyzed reactions reveal that the origin of enantioselectivity arises from differential noncovalent interactions (such as hydrogen bonds and steric repulsion) between the catalyst and the substrates in the competing transition states. mdpi.com For example, in the phosphinylation of imines, computational studies have shown that the hydrogen bonding strength between the catalyst's phosphate (B84403) anion and the iminium cation determines the stereoselectivity. nih.gov

For the aza-Darzens reaction, a tentative mechanism suggests that the Brønsted acid protonates the imine to form an iminium-phosphate ion pair. researchgate.net DFT studies on related systems support this mode of activation. researchgate.net Computational analysis of the transition states helps to explain why a particular diastereomer or enantiomer is favored, often by quantifying the energetic differences arising from steric clashes or favorable hydrogen-bonding networks within the chiral pocket of the catalyst. beilstein-journals.orgmdpi.com These theoretical investigations are crucial for refining existing catalysts and designing new, more efficient ones for asymmetric transformations. mdpi.com

Applications in Organic Synthesis and Materials Science

Role as a Key Intermediate in Complex Molecule Synthesis

4-Tert-butoxyaniline serves as a crucial intermediate in the synthesis of various organic compounds, including dyes, pigments, agrochemicals, and other specialty chemicals. guidechem.comcymitquimica.com Its utility stems from the ability to introduce the tert-butoxy (B1229062) and aniline (B41778) groups into different molecular frameworks. guidechem.com

Synthesis of Dyes and Pigments

This compound is utilized in the production of dyes and pigments. guidechem.com For instance, it is a precursor in the synthesis of water-soluble monoazo dyes. google.com The process typically involves the diazotization of a 4-alkoxyaniline sulphonic acid, such as 4-n-butoxyaniline-3-sulphonic acid, followed by coupling with a phenol (B47542) derivative. google.com Additionally, 4-butoxyaniline (B1265475) has been used in the synthesis of perylene (B46583) tetracarboxylic diimides, which are known for their applications as pigments. rroij.com

Precursor for Agrochemicals

This compound and its derivatives are employed as precursors in the synthesis of agrochemicals. guidechem.comcymitquimica.com The specific pathways and resulting agrochemical products are diverse, leveraging the reactivity of the aniline group for further chemical transformations.

Building Block for Specialty Chemicals

The compound serves as a building block for a variety of specialty chemicals. guidechem.com Its structure is incorporated into more complex molecules through various organic reactions. For example, it can be used in the synthesis of 2-amino-6-hydroxy-quinoline (B1290474) and alkoxy-substituted aminoquinoxalines. evitachem.comresearchgate.net It is also a key starting material for producing 6-hydroxy-2(1H)-quinolinone through a two-step reaction involving an intermediate trans-amide. google.com

Development of Pharmacologically Relevant Compounds

The 4-anilino core, often derived from precursors like this compound, is a prominent scaffold in medicinal chemistry, particularly in the development of kinase inhibitors.

Synthesis of 4-Anilinoquinolines as Kinase Inhibitors

4-Anilinoquinolines are a class of compounds extensively studied as kinase inhibitors. The synthesis of these molecules often involves the reaction of a substituted 4-chloroquinoline (B167314) with an appropriate aniline derivative. nih.govmdpi.com The 4-anilino group plays a crucial role by interacting with the hydrophobic pocket of the kinase's ATP-binding site. mdpi.comacs.org

Research has shown that 4-anilinoquinolines can be potent and selective inhibitors of various kinases, including:

Cyclin G associated kinase (GAK) : A 4-anilinoquinoline with a 4-tert-butoxy aniline substituent showed affinity for all four NAK family kinases. nih.govsoton.ac.uk

Epidermal Growth Factor Receptor (EGFR) : These compounds are investigated as inhibitors of EGFR, a key target in cancer therapy. mdpi.comdrugbank.com

c-Met : A series of 6,7-dimethoxy-4-anilinoquinolines have been identified as potent inhibitors of the c-Met tyrosine kinase. tandfonline.com

The development of these inhibitors often involves creating libraries of compounds with various substitutions on both the quinoline (B57606) and aniline rings to optimize potency and selectivity. nih.govmdpi.commdpi.com

Elaboration to 4-Anilinoquinazolines

Similar to their quinoline counterparts, 4-anilinoquinazolines are a significant class of kinase inhibitors. nih.govrsc.org The synthesis generally proceeds through the nucleophilic aromatic substitution of a 4-chloroquinazoline (B184009) with a substituted aniline. soton.ac.ukmdpi.comamazonaws.com

These compounds have been successfully developed as inhibitors for several kinases, including:

Epidermal Growth Factor Receptor (EGFR) and other ErbB family kinases : Several clinically approved cancer drugs are based on the 4-anilinoquinazoline (B1210976) scaffold. rsc.org

Cardiac Troponin I–Interacting Kinase (TNNi3K) : Studies have explored the structure-activity relationships of 4-anilinoquinazolines as inhibitors of this cardiac-specific kinase. mdpi.com

Cyclin G associated kinase (GAK) : Certain 4-anilinoquinazolines have demonstrated potent inhibition of GAK. nih.gov

The anilino group in these molecules projects into a hydrophobic back-cleft pocket of the kinase active site, contributing to their binding affinity. nih.govacs.org

Interactive Data Table: Kinase Inhibition by 4-Anilino Derivatives

| Compound Class | Target Kinase | Key Findings | References |

| 4-Anilinoquinolines | GAK | A 4-tert-butoxy aniline substituted compound showed broad NAK family affinity. | nih.govsoton.ac.uk |

| 4-Anilinoquinolines | EGFR | Potent inhibitors of clinically relevant mutant EGFR variants. | drugbank.com |

| 4-Anilinoquinolines | c-Met | 6,7-dimethoxy substituted derivatives are potent c-Met inhibitors. | tandfonline.com |

| 4-Anilinoquinazolines | EGFR, ErbB2 | Scaffold for clinically approved cancer drugs. | rsc.org |

| 4-Anilinoquinazolines | TNNi3K | N-methylbenzenesulfonamide group found to drive potency. | mdpi.com |

| 4-Anilinoquinazolines | GAK | Showed nanomolar activity with varying selectivity. | nih.gov |

Formation of Alkoxy-Substituted Aminoquinoxalines

Quinoxaline (B1680401) derivatives are a class of N-heteroarenes that have garnered substantial interest due to their wide range of biological activities. The introduction of alkoxy-substituted amino groups onto the quinoxaline core is a key strategy for developing new molecules with potential therapeutic applications, particularly in oncology. researchgate.neteurekaselect.com

The synthesis of these derivatives often involves the reaction of a quinoxaline (QNX) core with various alkoxy-substituted aryl amines. researchgate.neteurekaselect.comresearcher.life In a common procedure, 4-butoxyaniline (a closely related compound to this compound) is reacted with quinoxaline via an amination reaction in dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures, typically around 130°C. researchgate.neteurekaselect.comresearchgate.netresearchgate.net This nucleophilic aromatic substitution (SNAr) reaction yields the corresponding alkoxy-substituted aminoquinoxaline. researchgate.net The resulting compounds are then evaluated for their biological properties, such as anticancer and antimicrobial activities. researchgate.neteurekaselect.compatsnap.com

| Reactant 1 | Reactant 2 | Solvent | Temperature | Product Class |

| Quinoxaline (QNX) | 4-Butoxyaniline | DMSO | 130°C | Alkoxy-substituted aminoquinoxalines |

This table illustrates a general synthetic protocol for alkoxy-substituted aminoquinoxalines. researchgate.neteurekaselect.com

Design and Synthesis of Schiff Bases as Ligands

Schiff bases, characterized by the azomethine (-C=N-) functional group, are synthesized through the condensation of a primary amine with an aldehyde or ketone. nepjol.info 4-Butoxyaniline has been utilized as the primary amine component in the synthesis of such compounds. researchgate.net The general synthesis involves refluxing the amine with a suitable aldehyde in an alcoholic solvent, which results in the formation of the Schiff base ligand. researchgate.netmdpi.com

These Schiff base compounds are particularly important as ligands in coordination chemistry. researchgate.netdergipark.org.tr The nitrogen atom of the imine group and other potential donor atoms within the ligand structure can chelate to various metal ions. researchgate.net The resulting metal complexes have a broad spectrum of applications, including in catalysis, as luminescent agents, and as biologically active molecules with antibacterial, antifungal, and antitumor properties. researchgate.net The structural diversity of the Schiff base, determined by the choice of amine and carbonyl precursors, allows for the fine-tuning of the properties of the resulting metal complexes. researchgate.netmdpi.com

Applications in Asymmetric Catalysis and Chiral Auxiliary Synthesis

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to direct the stereochemical outcome of a reaction, leading to the formation of a single enantiomer of the desired product. sigmaaldrich.comwikipedia.org This strategy is fundamental to modern asymmetric synthesis. numberanalytics.com

Generation of Optically Active Aziridines

Optically active aziridines are highly valuable three-membered heterocyclic intermediates in organic synthesis, serving as precursors for a wide array of nitrogen-containing compounds such as amino acids and complex alkaloids. nih.govmdpi.com Research has shown that aniline derivatives are crucial in the asymmetric synthesis of these molecules. Specifically, ortho-tert-butoxyaniline has been identified as a key reagent in a multi-component asymmetric Brønsted acid-catalyzed aza-Darzens reaction for producing N-aryl-cis-aziridines. nih.govresearchgate.netresearchgate.net

In this reaction, an aldehyde, an alkyl diazoacetate, and ortho-tert-butoxyaniline are combined in the presence of a chiral Brønsted acid catalyst, such as a BINOL-derived N-triflylphosphoramide. nih.govresearchgate.net The use of ortho-tert-butoxyaniline is reported to be important for achieving high enantiomeric excesses (ee's). nih.govresearchgate.netresearchgate.net The reactions are typically run at low temperatures (e.g., -60 °C) in solvents like chloroform (B151607) and produce the desired cis-aziridines in excellent yields (61–98%) and high optical purity (often >90% ee). nih.govresearchgate.net

| Amine Reagent | Aldehyde | Catalyst | Yield | Enantiomeric Excess (ee) |

| ortho-tert-Butoxyaniline | 4-Cyanobenzaldehyde Imine | (S)-21 | 98% | 98% |

| ortho-tert-Butoxyaniline | 4-Nitrophenyl Imine | (S)-21 | 97% | 98% |

| ortho-tert-Butoxyaniline | O-Fmoc-4-hydroxybenzaldehyde Imine | (S)-21* | 91% | 90% |

Data from a study on Brønsted acid-catalyzed aza-Darzens reactions. The catalyst (S)-21 is a specific BINOL N-triflylphosphoramide. Note the use of the ortho- isomer of tert-butoxyaniline. nih.gov

Stereoselective Transformations of Other Heterocycles

The optically active aziridines generated using butoxyaniline-derived scaffolds are not typically end-products but rather versatile building blocks for further stereoselective transformations. nih.govmdpi.com Due to the inherent strain in their three-membered ring, aziridines readily undergo ring-opening reactions in a highly regio- and stereoselective manner. researchgate.net

These reactions provide access to a diverse range of other important heterocyclic structures and acyclic compounds. For instance, these aziridine (B145994) intermediates can be converted into oxazolidinones, imidazolidines, pyrrolidines, and β-lactams. nih.gov They can also be used in the synthesis of more complex structures, such as tetrahydroisoquinolines, through multicomponent reactions where the aziridine ring is opened and participates in a new ring formation. mdpi.com The ability to control the stereochemistry at the aziridination step allows for the synthesis of enantiomerically pure, complex molecules. mdpi.comresearchgate.net

Derivatization to Alpha-Amino Acids

One of the most significant applications of the chiral aziridines derived from the aforementioned methods is their conversion into optically active α-amino acids and their derivatives. nih.gov Non-natural amino acids are of great interest in medicinal chemistry and drug development. organic-chemistry.org

The synthesis of α-amino acids from these aziridines involves the regioselective opening of the aziridine ring. This transformation can be achieved using various nucleophiles, which attack one of the ring carbons, leading to the formation of a linear amino acid precursor. nih.gov The chiral center established during the aziridination reaction is retained, allowing for the production of enantiomerically pure α-amino acids. nih.gov This pathway represents a powerful alternative to other methods of asymmetric amino acid synthesis, such as the amidomalonate synthesis or the Strecker synthesis. openstax.orgyoutube.com

Contributions to Advanced Materials Research

The structural features of this compound also lend themselves to the development of advanced materials. Its derivatives can be incorporated into polymers or supramolecular assemblies, imparting specific functionalities. For example, Schiff bases derived from substituted anilines can be used to create metallosupramolecular architectures, such as helicates. mdpi.com These structures have potential applications in materials chemistry due to their unique structural and electronic properties. mdpi.com Furthermore, anilines are foundational components in the synthesis of dyes and pigments, suggesting a role for 4-butoxyaniline as an intermediate in creating functional colorants. guidechem.com

Synthesis of Perylene Tetracarboxylic Diimides (PTCDIs)

Perylene tetracarboxylic diimides (PTCDIs) are a class of n-type organic semiconductors known for their exceptional thermal and photochemical stability, high electron affinity, and strong light absorption in the visible spectrum. rroij.comdergipark.org.tr These properties make them highly desirable for applications in organic electronics, including organic light-emitting diodes (OLEDs), solar cells, and organic thin-film transistors (OTFTs). rroij.com However, the utility of the parent PTCDI molecule is often limited by its poor solubility in common organic solvents. rroij.com

To overcome this limitation, functional groups are introduced at the imide nitrogen positions. The use of aniline derivatives, such as this compound or its close analogue 4-butoxyaniline, allows for the synthesis of soluble PTCDIs. The general synthetic route involves the condensation reaction between perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA) and two equivalents of the corresponding aniline derivative. rroij.comrroij.com

A common and effective method for this synthesis is carried out in molten imidazole (B134444), which acts as both a solvent and a catalyst. rroij.comrroij.com The reaction mixture of PTCDA and the aniline derivative is heated at elevated temperatures, typically between 140-160°C, for several hours under an inert atmosphere, such as nitrogen. rroij.comrroij.com The bulky tert-butoxy groups appended to the perylene core disrupt the strong π-π stacking that causes insolubility, thereby rendering the resulting PTCDI derivative soluble in organic solvents like chloroform and dichloromethane (B109758). rroij.com

Table 1: Representative Reaction Conditions for PTCDI Synthesis

| Parameter | Condition | Source |

| Reactants | Perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA), 4-Butoxyaniline* | rroij.comrroij.com |

| Solvent/Catalyst | Molten Imidazole | rroij.comrroij.com |

| Temperature | 140-160°C | rroij.comrroij.com |

| Reaction Time | 8-12 hours | rroij.comrroij.com |

| Atmosphere | Nitrogen | rroij.comrroij.com |

Note: Data is for the synthesis using 4-butoxyaniline, a structural analogue of this compound. The conditions are representative of the general method for synthesizing N,N'-di-substituted PTCDIs from aniline derivatives.

The successful synthesis and purity of these compounds are confirmed using various analytical techniques, including FT-IR, ¹H NMR, ¹³C NMR, and mass spectral analysis. rroij.comrroij.com The introduction of the substituted aniline does not significantly alter the fundamental electronic structure of the PTCDI chromophore, which retains its characteristic absorption and fluorescence properties. rroij.com

Exploration of Self-Assembly Properties in Derivatives

The functionalization of PTCDIs with moieties like this compound not only improves solubility but also introduces the capability for controlled self-assembly into well-defined supramolecular structures. rroij.com The process of molecular self-assembly, where molecules spontaneously organize into ordered one-dimensional architectures, is crucial for fabricating functional nanoscale devices. rroij.com

Derivatives of PTCDIs synthesized with alkoxyanilines, such as N,N′-Bis(4-butoxyphenyl)perylene-3,4,9,10-tetracarboxylic diimide (BA-PTCDI), have been shown to form distinct morphological features. rroij.comrroij.com When characterized by techniques like scanning electron microscopy (SEM) and atomic force microscopy (AFM), these molecules exhibit the formation of well-ordered, rod-like structures. rroij.com This self-organization is driven by a combination of π-π interactions between the perylene cores and van der Waals interactions involving the alkyl side chains.

The optical properties of these derivatives in solution are indicative of their aggregation state. The UV-Vis absorption spectra of these compounds in chloroform typically show three distinct peaks corresponding to the π–π* electronic transition of the monomeric perylene chromophore. rroij.com

Table 2: Optical Properties of a Representative Alkoxy-Substituted PTCDI (BA-PTCDI)

| Property | Wavelength (nm) | Source |

| Absorption Maxima (in Chloroform) | 458, 488, 525 | rroij.com |

| Fluorescence Emission Maxima (in Chloroform) | 534, 574 | rroij.com |

The ability to form these ordered structures is highly dependent on both thermodynamic and kinetic factors during the assembly process. rroij.com The specific architecture of the substituent group plays a critical role in directing the assembly, influencing the packing and orientation of the molecules. rsc.org By carefully designing aniline derivatives like this compound, it is possible to program the self-assembly of PTCDIs into specific nano-architectures, which is a key area of research for developing advanced functional materials. rsc.orgcsic.es

Biological and Biomedical Research Endeavors

Kinase Inhibition and Selectivity Profiling

The structural motif of 4-tert-butoxyaniline has been incorporated into various molecular backbones to probe the ATP-binding sites of protein kinases. Research has particularly focused on the Numb-associated kinase (NAK) family.

In the search for potent and selective inhibitors of Cyclin G Associated Kinase (GAK), a member of the NAK family, 4-anilinoquinoline derivatives have been extensively studied. soton.ac.uknih.gov GAK is a serine/threonine kinase involved in cellular membrane trafficking and has been identified as a regulator of viral and bacterial entry into host cells. nih.govnih.gov

Within a series of 4-anilinoquinolines, the introduction of a this compound substituent was explored. The resulting analog, compound 39 (structure not fully disclosed in the source), was found to have weaker GAK inhibitory activity compared to other analogs in the series, such as those with trimethoxy or chloro substitutions. soton.ac.uknih.gov While many analogs in the series displayed potent GAK activity, the bulky 4-tert-butoxy group led to reduced potency. nih.gov

The NAK kinase family consists of four closely related kinases: GAK, AAK1, BMP2K, and STK16. soton.ac.uk Achieving selectivity among these family members is a significant challenge for inhibitor design due to the high sequence identity in their kinase domains. soton.ac.uk

While many 4-anilinoquinoline analogs showed high selectivity for GAK (often >100-fold) over other NAK family members, the derivative featuring a this compound moiety (compound 39 ) was an exception. nih.gov This compound exhibited affinity for all four NAK family kinases within an 8-fold range, indicating it acts as a pan-NAK inhibitor with modest selectivity. soton.ac.uknih.govbiorxiv.org This contrasts sharply with other optimized compounds in the same series, which achieved over 50,000-fold selectivity for GAK. soton.ac.uk

Table 1: Kinase Inhibition Profile of 4-Anilinoquinoline Analog with this compound Substituent Data extracted from studies on 4-anilinoquinoline derivatives.

| Compound | Target Kinase | Activity/Selectivity Note | Reference |

|---|---|---|---|

| Analog with this compound (Cmpd 39) | GAK | Weaker activity compared to other analogs in the series. | nih.gov |

| Analog with this compound (Cmpd 39) | NAK Family (GAK, AAK1, BMP2K, STK16) | Had affinity for all four kinases within an 8-fold range (pan-NAK activity). | soton.ac.uknih.gov |

The structure-activity relationship (SAR) studies of 4-anilinoquinolines have provided insights into the binding requirements of the GAK active site. The research indicated that bulky substituents on the aniline (B41778) ring, such as the 4-tert-butoxy group, are likely accommodated by binding into the back cleft of the kinase's active site. soton.ac.uknih.gov However, while tolerated, this bulky substitution resulted in weaker GAK-specific activity. nih.gov The SAR exploration showed that non-halogen, electron-withdrawing substituents were generally not well-tolerated, leading to reduced activity. nih.gov This suggests that both steric and electronic factors of the aniline substituent are critical for achieving high potency and selectivity for GAK. soton.ac.uk

Affinity and Selectivity Across NAK Family Kinases

Antimicrobial and Anticancer Activity of Derivatives

The core structure of this compound has also been utilized in the synthesis of compounds with potential antiproliferative effects.

Derivatives incorporating the this compound moiety have been investigated for their potential to treat cancers. In one instance, a benzamide (B126) derivative was synthesized using this compound as a starting material. google.com This compound is part of a patent for molecules designed to inhibit the tyrosine kinase activity of BCR-ABL1, the hallmark of chronic myeloid leukemia (CML), and its drug-resistant mutants. google.com

In separate research, a series of alkoxy-substituted aminoquinoxalines were synthesized and evaluated for anticancer activities. researchgate.net This series included a derivative made from 4-butoxyaniline (B1265475) (a close structural relative of this compound), which was submitted to the National Cancer Institute for screening against a full panel of 60 human cancer cell lines. researchgate.net

Molecular docking studies have been employed to understand how these compounds interact with their kinase targets. For the 4-anilinoquinoline series, modeling suggested that bulky groups like 4-tert-butoxy fit into a back cleft of the GAK active site. nih.gov

In studies of related aminoquinoxaline compounds, molecular docking was used to probe interactions with the ATP binding region of Abl kinase, a key target in leukemia. researchgate.net For one active compound in this class, docking studies revealed interactions with key amino acid residues like Glu286 and Lys271 through hydrogen bonding and π-stacking. researchgate.net Although this specific docking was performed on a methoxy-substituted analog rather than a tert-butoxy (B1229062) one, it provides a model for how the broader class of alkoxy-substituted aminoquinoxalines may bind to kinase targets like Abl. researchgate.netresearchgate.net

Antiproliferative Effects in Human Cancer Cell Lines

Biotransformation and Metabolism Studies

The metabolic fate of this compound is a subject of scientific inquiry, particularly concerning its interaction with enzymes responsible for processing xenobiotics. These studies are crucial for understanding how the compound is processed within biological systems.

This compound, as an arylamine, is a substrate for arylamine N-acetyltransferases (NATs), a family of enzymes that catalyze the transfer of an acetyl group from acetyl-CoA to arylamines. nih.gov This acetylation is a key step in the phase II metabolism of many xenobiotic compounds. The NAT enzymes operate through a "ping pong bi bi" double displacement reaction mechanism, utilizing a conserved catalytic triad (B1167595) of Cysteine, Histidine, and Aspartic Acid. nih.govnih.gov

Research has shown that different NAT isoenzymes exhibit varying activities towards alkoxyanilines. A study comparing human NAT1 (hNAT1) and NAT2 (hNAT2) found that increasing the bulk of the alkoxy group, as in 4-butoxyaniline, led to a decrease in acetylation activity by hNAT1. thno.org This is attributed to the smaller size of the substrate-binding pocket in hNAT1 compared to hNAT2. thno.org

In prokaryotes, the NAT enzyme from Pseudomonas aeruginosa (PANAT) has been shown to effectively acetylate a range of substrates, including 4-butoxyaniline. frontiersin.org The specific activity of PANAT with 4-butoxyaniline was measured to be 25,660 ± 1170 nmol·min⁻¹·mg⁻¹. frontiersin.org This rate is significantly higher than its activity with other alkoxyanilines like 4-anisidine (methoxy-) and 4-ethoxyaniline. frontiersin.org

Table 1: Specific Acetylation Activity of P. aeruginosa NAT (PANAT) with Various Alkoxyaniline Substrates

| Substrate | Abbreviation | Specific Activity (nmol·min⁻¹·mg⁻¹) |

|---|---|---|

| 4-Anisidine | ANS | 13,470 ± 0 |

| 4-Ethoxyaniline | EOA | 19,240 ± 1750 |

| 4-Butoxyaniline | BOA | 25,660 ± 1170 |

| 4-Hexyloxyaniline | HOA | 12,050 ± 1170 |

Data sourced from Westwood et al. (2006). frontiersin.org

The potential for microbial systems to degrade or detoxify aromatic amines like this compound is an area of environmental research. Fungi, in particular, are known for their vast degradative capabilities, often mediated by extracellular enzymes. frontiersin.orgnih.gov

A study investigating the tolerance of various fungal species to toxic aromatic amines, including 4-butoxyaniline (4-BOA), revealed a potential mechanism for its bioremediation. nih.gov The fungi Podospora anserina and Fusarium graminearum demonstrated notable tolerance to the compound. nih.gov Genomic analysis suggested that this tolerance is linked to the presence of genes encoding putative NAT enzymes, which likely detoxify the arylamine through acetylation. nih.gov Conversely, fungal species that were sensitive to 4-butoxyaniline, such as Rhizopus oryzae and Phycomyces blakesleeanus, were found to lack NAT-encoding genes. nih.gov This suggests that the presence of NAT activity is a key factor in the ability of certain fungi to withstand and potentially remediate environments contaminated with such compounds.

Table 2: Fungal Tolerance to 4-Butoxyaniline (4-BOA)

| Fungal Species | Tolerance to 4-BOA | Putative NAT Genes |

|---|---|---|

| Podospora anserina | Tolerant | 2 |

| Fusarium graminearum | Tolerant | 3 |

| Rhizopus oryzae | Sensitive | 0 |

| Phycomyces blakesleeanus | Sensitive | 0 |

Data sourced from Martins et al. (2009). nih.gov

Substrate for Arylamine N-Acetyltransferases (NAT)

Modulation of Enzyme Activity

Beyond being a substrate for metabolic enzymes, research explores the potential for this compound and its derivatives to act as modulators of other key enzymes and receptors.

Glucocerebrosidase (GC) is a lysosomal enzyme critical for the breakdown of glycosphingolipids; its deficiency leads to Gaucher disease. nih.govnih.gov The development of small-molecule inhibitors that can act as "chemical chaperones" to restore the function of mutant GC is an active area of research. nih.gov This therapeutic strategy involves using inhibitors to stabilize the misfolded enzyme, allowing it to traffic correctly to the lysosome. nih.gov While various non-sugar-based compounds, including triazine derivatives, have been identified as potent and selective GC inhibitors, specific studies detailing the inhibitory activity of compounds directly derived from this compound are not prominent in the reviewed literature. nih.gov Research has involved the synthesis of related structures, such as 2-tert-butoxy-5-chloroaniline, for the preparation of potential GC inhibitors, but direct data on the efficacy of a this compound-derived compound is not specified. nih.gov

Formyl peptide receptors (FPRs) are a class of G protein-coupled receptors involved in inflammation and host defense. frontiersin.orgfrontiersin.org They recognize a variety of ligands and can trigger diverse cellular responses, making them important targets in immunology. thno.orgfrontiersin.org FPRs, including FPR1 and FPR2, are key players in regulating neuroinflammation and immune cell trafficking. frontiersin.orgfrontiersin.org Despite the extensive research into FPR ligands and antagonists, there is no specific information in the reviewed scientific literature detailing direct interactions between this compound and formyl peptide receptors.

Glucocerebrosidase Inhibition

Receptor Antagonist Development (e.g., CXCR2)

The C-X-C chemokine receptor 2 (CXCR2) is a G-protein-coupled receptor that plays a significant role in inflammatory responses and has been implicated in the pathogenesis of inflammatory diseases and cancer. nih.govresearchgate.net Consequently, the development of CXCR2 antagonists is a major focus of drug discovery.

Research in this area has utilized this compound as a chemical building block for the synthesis of novel CXCR2 antagonists. In one study, this compound was reacted with a pyrimidine-based intermediate to synthesize a new compound intended to act as a CXCR2 antagonist. researchgate.net This work is part of a broader effort to identify and optimize lead compounds that can effectively block the downstream signaling of the CXCR2 receptor. nih.govresearchgate.net The development of selective antagonists is challenging due to the high sequence homology between CXCR2 and the related CXCR1 receptor. nih.gov

Computational Chemistry and Quantitative Structure Activity Relationship Qsar Studies

Theoretical Characterization of Molecular Geometry and Electronic Structure

The theoretical characterization of 4-tert-butoxyaniline involves the use of computational models to define its three-dimensional shape and the distribution of electrons within the molecule. These foundational properties are key to understanding its reactivity and interactions with other molecules.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For organic molecules like anilines, DFT calculations, often using the B3LYP functional with a basis set such as 6-311G(d,p) or 6-311++G(d,p), are employed to optimize the molecular geometry and determine vibrational frequencies. researchgate.netresearchgate.net These calculations help in understanding the molecule's stability and its electronic properties. researchgate.net For instance, DFT has been used to study related aniline (B41778) derivatives, providing insights into their conformational stability and molecular geometry. rroij.com The method is also instrumental in analyzing frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting chemical reactivity and the nature of charge transfer within the molecule. researchgate.net

Mulliken atomic charge analysis is a method for estimating the partial atomic charges in a molecule, based on the distribution of electrons as calculated by quantum chemical methods like DFT. researchgate.net This analysis provides a picture of the electrostatic potential of the molecule, indicating which atoms are electron-rich (negative charge) and which are electron-poor (positive charge). rroij.com In studies of similar aromatic compounds, Mulliken charge analysis has been used to identify the most electronegative and electropositive atoms, which in turn helps in understanding intermolecular interactions and the molecule's reactivity. rroij.com For example, in related aniline derivatives, oxygen and nitrogen atoms typically exhibit negative charges, acting as donor atoms, while hydrogen and some carbon atoms show positive charges.

Table 1: Illustrative Mulliken Atomic Charges for a Related Aniline Derivative

| Atom | Charge (e) |

| N1 | -0.5 |

| C2 (aromatic) | 0.2 |

| C5 (aromatic) | -0.3 |

| O (ether) | -0.4 |

| Note: This table is illustrative and based on general findings for similar compounds. Actual values for this compound would require specific DFT calculations. |

Density Functional Theory (DFT) Calculations

Predictive Modeling of Biological Activities

Predictive modeling, particularly through QSAR, leverages the computed molecular properties to forecast the biological effects of chemicals, such as their toxicity to aquatic life.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. researchgate.net For aquatic toxicity, QSAR models are developed to predict the adverse effects of chemicals on aquatic organisms. nih.govnih.gov These models are crucial for environmental risk assessment. nih.gov The toxicity of substances like aniline derivatives to organisms such as Tetrahymena pyriformis has been a subject of such studies. mdpi.com The development of these models often involves collecting toxicity data (e.g., LC50 or EC50 values) for a series of related compounds and then identifying molecular descriptors that correlate with this toxicity. nih.govqsartoolbox.org

The predictive power of QSAR models relies on various molecular descriptors. mdpi.comTopological descriptors are numerical values that describe the atomic connectivity in a molecule, including its size, shape, and degree of branching. Examples include Wiener and Zagreb indices, kappa shape indices, and connectivity indices. mdpi.comElectronic descriptors , on the other hand, quantify the electronic properties of the molecule, such as dipole moment and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The combination of these descriptors in a multilinear regression model can effectively predict the aquatic toxicity of benzene (B151609) derivatives, for instance. researchgate.net The interplay of these factors determines how a molecule like this compound might interact with biological systems. researchgate.netmdpi.com

The n-octanol/water partition coefficient (log P) is a critical descriptor in many QSAR models, especially for predicting aquatic toxicity and bioaccumulation. e3s-conferences.orgqsardb.org Log P is a measure of a chemical's lipophilicity, or its tendency to partition into fatty tissues rather than water. mdpi.com A higher log P value generally indicates greater lipophilicity. mdpi.com This parameter is a key determinant of a substance's ability to cross biological membranes and accumulate in organisms. e3s-conferences.orgqsardb.org In QSAR studies of benzene derivatives, the log P descriptor has been shown to have a significant effect on predicting aquatic toxicity. researchgate.net For this compound, the calculated XLogP3 value is 1.9, indicating moderate lipophilicity. nih.gov The reliability of QSAR models for predicting log P is an active area of research, with various computational tools available for its estimation. e3s-conferences.orgnih.govresearchgate.net

Table 2: Key Descriptors in QSAR Models for Aquatic Toxicity

| Descriptor Type | Example Descriptors | Relevance to Toxicity |

| Topological | Wiener Index, Connectivity Indices, Kappa Shape Indices | Describes molecular size, shape, and branching, influencing bioavailability and interaction with biological targets. mdpi.com |

| Electronic | HOMO/LUMO Energies, Dipole Moment, Mulliken Charges | Relates to chemical reactivity, stability, and the nature of intermolecular interactions. |

| Partition Coefficient | Log P (n-octanol/water) | Measures lipophilicity, which is crucial for membrane permeability and bioaccumulation potential. researchgate.nete3s-conferences.org |

Influence of Topological and Electronic Descriptors on Biological Effects

Molecular Dynamics and Docking Simulations for Ligand-Target Interactions

Molecular dynamics (MD) and docking simulations are powerful computational tools used to predict and analyze the interactions between a ligand, such as a derivative of this compound, and its biological target at an atomic level. nih.gov Molecular docking predicts the preferred orientation and binding affinity of a molecule when bound to the active site of a protein, while MD simulations provide insights into the stability of the ligand-protein complex over time. mdpi.comjppres.com These methods are crucial in modern drug discovery for identifying potential drug candidates and optimizing their molecular structures to enhance potency and specificity. nih.gov

Research into kinase inhibitors has utilized these techniques to understand how aniline derivatives interact with their targets. In studies on inhibitors for Cyclin G Associated Kinase (GAK), a protein implicated in cancer and Parkinson's disease, derivatives of 4-anilinoquinoline were investigated. nih.govsoton.ac.uk GAK possesses C- and N-terminal domains connected by a hinge region, and its ATP-binding site is a common target for inhibitors. nih.govsoton.ac.uk This binding site includes a front cleft and a back cleft, the latter of which has conformational plasticity. nih.gov

A derivative featuring a This compound substituent (identified as compound 39 in one study) demonstrated affinity for all four NAK (Numb-associated kinase) family kinases, including GAK. nih.govsoton.ac.uk Computational analysis suggests that bulky substituents, such as the tert-butoxy (B1229062) group, are likely to bind within the back cleft of the kinase's active site. nih.govsoton.ac.uk This interaction is a key factor in the compound's inhibitory potential.

To illustrate the types of interactions and binding affinities determined through these simulations, the following tables present data from representative molecular docking studies on related classes of compounds.

| Compound | Target Protein | Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| Thiazoline-2-thione derivative (4d) | Bovine Serum Albumin (BSA) | -5.274 | mdpi.com |

| Thiazoline-2-thione derivative (3c) | Bovine Serum Albumin (BSA) | -4.731 | mdpi.com |

| Aspirin (Reference) | Bovine Serum Albumin (BSA) | -4.641 | mdpi.com |

| Thiourea derivative (4-Cl-PCTB) | Checkpoint Kinase 1 | -67.19 (Plant Score) | jppres.com |

Molecular docking not only predicts binding energy but also identifies the specific amino acid residues involved in the interaction. These interactions are critical for the stability and specificity of the ligand.

| Compound | Target | Interacting Amino Acid Residues | Interaction Type | Reference |

|---|---|---|---|---|

| Compound 4 (Schiff base derivative) | Pancreatic Lipase | Tyr115, Phe216, Phe78 | π-π Stacked | researchgate.net |

| Ile79, Val260, Ala179, Pro181 | π-Alkyl | |||

| Trp253, Val260 | π-π T-shaped | |||

| Orlistat (Reference) | Pancreatic Lipase | Phe78, Leu154, Gly77, His152, Ser153 | Hydrogen Bond | researchgate.net |

| Tyr115, Phe216 | π-Alkyl |

Following docking, molecular dynamics simulations are performed to assess the stability of the predicted binding pose. nih.gov The root-mean-square deviation (RMSD) of the ligand and protein atoms is calculated over the simulation time (e.g., up to 300 ns) to confirm that the ligand remains stably bound within the active site. mdpi.comjppres.com A stable RMSD value for the ligand-protein complex suggests a durable and favorable interaction. nih.gov For example, studies on other inhibitors have shown that while a candidate compound remains stable in the active site, a reference drug might exit the site, indicating a less stable interaction. jppres.com These integrated computational approaches are essential for validating new potential therapeutic agents derived from scaffolds like this compound.

Advanced Analytical and Spectroscopic Characterization Techniques for 4 Tert Butoxyaniline and Its Derivatives

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are fundamental in determining the molecular architecture of 4-tert-butoxyaniline. By probing the interactions of the molecule with electromagnetic radiation, these methods provide detailed information about its atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for providing a detailed atomic-level map of a molecule. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR are used to confirm its structure.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is characterized by distinct signals that correspond to the different types of protons in the molecule. The tert-butyl group, containing nine equivalent protons, gives rise to a prominent singlet. The two protons of the amine group also typically appear as a broad singlet, though its chemical shift can be concentration-dependent. The aromatic protons on the benzene (B151609) ring, due to the para-substitution pattern, form a characteristic AA'BB' system, appearing as two sets of doublets. The electron-donating nature of both the amino and tert-butoxy (B1229062) groups influences the chemical shifts of these aromatic protons. researchgate.netstackexchange.com

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -C(CH₃)₃ | ~1.3 | Singlet | 9H |

| -NH₂ | Variable (broad) | Singlet | 2H |

| Aromatic H (ortho to -NH₂) | ~6.6-6.7 | Doublet | 2H |

| Aromatic H (ortho to -O-t-Bu) | ~6.7-6.8 | Doublet | 2H |

Table 1: Predicted ¹H NMR Spectral Data for this compound.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound produces a distinct signal. The spectrum will show signals for the methyl carbons and the quaternary carbon of the tert-butyl group, as well as four distinct signals for the aromatic carbons due to the para-substitution pattern. The chemical shifts are influenced by the electronegativity and resonance effects of the oxygen and nitrogen substituents. researchgate.netucl.ac.uk

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| -C(C H₃)₃ | ~29 |

| -C (CH₃)₃ | ~78 |

| Aromatic C (ortho to -NH₂) | ~116 |

| Aromatic C (ortho to -O-t-Bu) | ~122 |

| Aromatic C (ipso, C-NH₂) | ~141 |

| Aromatic C (ipso, C-O) | ~152 |

Table 2: Predicted ¹³C NMR Spectral Data for this compound.